

Chloro(diisopropylamino)methoxyphosphine as a phosphine ligand in organometallic chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chloro(diisopropylamino)methoxy phosphine	
Cat. No.:	B017263	Get Quote

Chloro(diisopropylamino)methoxyphosphine: A Technical Guide for Researchers

An In-depth Review of a Versatile Phosphoramidite in Organometallic Chemistry and Drug Development

Chloro(diisopropylamino)methoxyphosphine, also known as methyl N,N-diisopropylchlorophosphoramidite, is a key organophosphorus compound with significant applications in both synthetic organic chemistry and drug development. Its utility primarily stems from its role as a phosphitylating agent, particularly in the automated synthesis of oligonucleotides, which are crucial tools in modern therapeutics and diagnostics. While its application as a phosphine ligand in organometallic catalysis is less documented, its structural similarity to other successful phosphoramidite ligands suggests significant untapped potential in this area. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and potential research avenues.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of **chloro(diisopropylamino)methoxyphosphine** is essential for its effective handling and application in synthesis. The following table summarizes its key characteristics.

Property	Value	Reference
Molecular Formula	C7H17CINOP	[1]
Molecular Weight	197.64 g/mol	[1]
Appearance	Colorless to yellowish liquid	
Density	1.018 g/mL at 25 °C	[1]
Boiling Point	34-35 °C at 0.8 mmHg	[1]
CAS Number	86030-43-5	[1]
Synonyms	Methyl N,N- diisopropylchlorophosphorami dite, (Diisopropylamino) (methoxy)phosphinous chloride	

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **chloro(diisopropylamino)methoxyphosphine**.

Technique	Key Features	
³¹ P NMR	The ³¹ P NMR spectrum of chloro(diisopropylamino)methoxyphosphine is expected to show a singlet in the range of 170-180 ppm. This chemical shift is characteristic of trivalent phosphorus atoms in a phosphoramidite environment. For comparison, related chlorophosphoramidites such as (2-cyanoethoxy)-N-N-diethylamino-chlorophosphoramidite and (2-cyanoethoxy)-N-N-ethylmethylamino-chlorophosphoramidite exhibit ³¹ P NMR signals at 176.9 ppm and 174.9 ppm, respectively.[2] The exact chemical shift can be influenced by the solvent and the presence of any impurities.	
IR Spectroscopy	The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for chloro(diisopropylamino)methoxyphosphine would include: • P-O-C stretching: around 1020-1050 cm ⁻¹ • P-N stretching: around 950-1050 cm ⁻¹ • C-H stretching (alkyl groups): around 2850-2970 cm ⁻¹ • P-Cl stretching: around 450-550 cm ⁻¹ A vapor phase IR spectrum is available in the SpectraBase database under the name DIISOPROPYLAMINO-METHOXY-CHLOROPHOSPHANE.[3]	

Synthesis and Experimental Protocols

While several general methods for the synthesis of chlorophosphoramidites have been described, a detailed, step-by-step protocol for **chloro(diisopropylamino)methoxyphosphine** is not readily available in peer-reviewed literature. However, a general and adaptable procedure can be inferred from related syntheses.

General Synthetic Approach:

Foundational & Exploratory

The synthesis of **chloro(diisopropylamino)methoxyphosphine** can be approached by two primary routes:

- Reaction of a phosphorodiamidous chloride with methanol: This involves the initial formation
 of a bis(diisopropylamino)chlorophosphine, followed by reaction with methanol.
- Reaction of dichloromethoxyphosphine with diisopropylamine: This route involves the reaction of a dichlorophosphine precursor with diisopropylamine.

A plausible and commonly employed laboratory-scale synthesis involves the reaction of phosphorus trichloride with diisopropylamine, followed by the addition of methanol.

Illustrative Experimental Protocol (Adaptable):

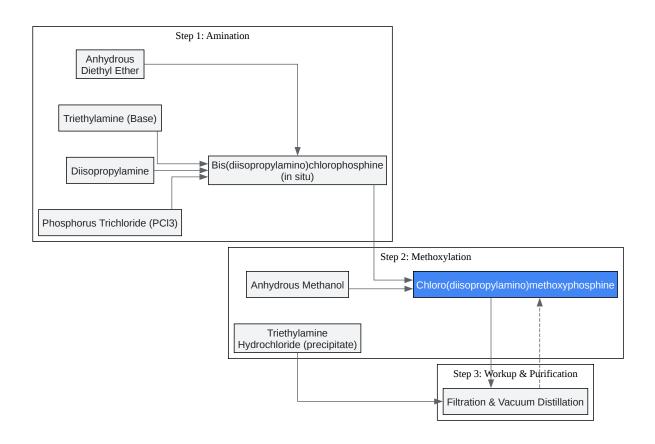
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

- Phosphorus trichloride (PCl₃)
- Diisopropylamine
- Methanol
- Anhydrous diethyl ether (or other suitable anhydrous solvent)
- Triethylamine (or another suitable base)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- A solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
- A solution of diisopropylamine (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether is added dropwise to the cooled PCI₃ solution with vigorous stirring.



- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The mixture is then cooled back to 0 °C, and a solution of anhydrous methanol (1.0 eq) in diethyl ether is added dropwise.
- The reaction is stirred at room temperature overnight.
- The resulting precipitate (triethylamine hydrochloride) is removed by filtration under inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is then purified by vacuum distillation to yield chloro(diisopropylamino)methoxyphosphine.

Logical Workflow for Synthesis:

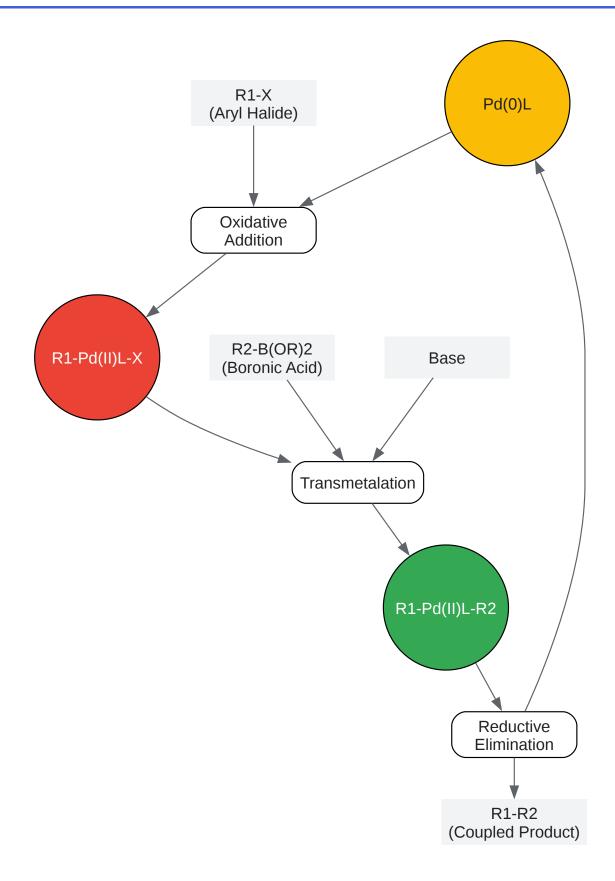
Click to download full resolution via product page

Caption: Synthetic workflow for chloro(diisopropylamino)methoxyphosphine.

Applications in Organometallic Chemistry

Phosphoramidites are a well-established class of ligands in transition metal catalysis, prized for their tunable steric and electronic properties. While specific examples of **chloro(diisopropylamino)methoxyphosphine** as a ligand in cross-coupling reactions are not prevalent in the literature, its structural motifs suggest potential for high efficacy.

Potential as a Ligand in Cross-Coupling Reactions:


The combination of a sterically demanding diisopropylamino group and an electron-donating methoxy group can influence the reactivity and selectivity of a metal center.

- Steric Bulk: The bulky diisopropylamino group can promote the formation of monoligated, coordinatively unsaturated metal species, which are often the active catalysts in crosscoupling reactions. This can enhance the rates of oxidative addition and reductive elimination.
- Electronic Effects: The methoxy group is electron-donating, which can increase the electron
 density at the metal center. This can facilitate the oxidative addition step of the catalytic
 cycle.

Generic Catalytic Cycle for a Suzuki-Miyaura Coupling:

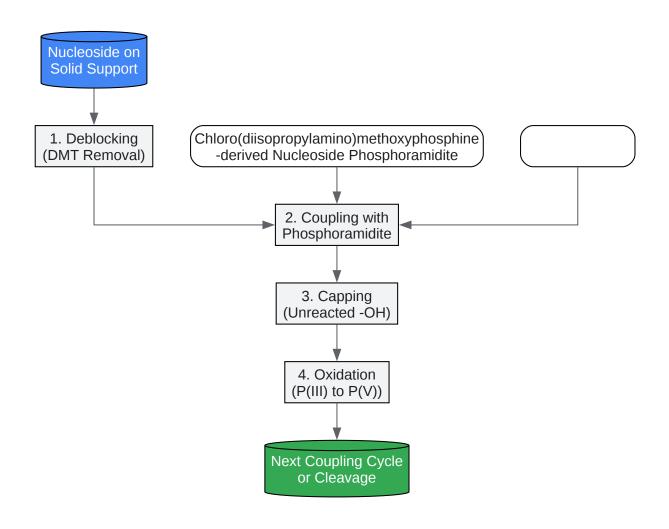
The following diagram illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where a phosphoramidite ligand (L), such as **chloro(diisopropylamino)methoxyphosphine**, could be employed.

Click to download full resolution via product page

Caption: Generic Suzuki-Miyaura catalytic cycle.

Role in Drug Development and Oligonucleotide Synthesis

The primary and well-documented application of **chloro(diisopropylamino)methoxyphosphine** is as a phosphitylating agent in the synthesis of DNA and RNA oligonucleotides. This is a cornerstone of modern drug development, particularly for antisense therapies, siRNAs, and aptamers.


Phosphoramidite Chemistry in Oligonucleotide Synthesis:

In solid-phase oligonucleotide synthesis, **chloro(diisopropylamino)methoxyphosphine** is used to introduce a phosphite triester linkage between nucleosides. The diisopropylamino group acts as a protecting group for the phosphorus atom, which is later removed and oxidized to the more stable phosphate triester.

Experimental Workflow for a Single Coupling Step:

The following diagram outlines the key steps in a single coupling cycle of solid-phase oligonucleotide synthesis using a phosphoramidite reagent.

Click to download full resolution via product page

Caption: Oligonucleotide synthesis coupling cycle.

Conclusion

Chloro(diisopropylamino)methoxyphosphine is a versatile and valuable reagent in modern chemical synthesis. Its established role in oligonucleotide synthesis underscores its importance in the development of nucleic acid-based therapeutics. While its application as a ligand in organometallic catalysis is an area that warrants further exploration, its structural features suggest it could be a highly effective ligand for a variety of cross-coupling and other transition

metal-catalyzed reactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in both academia and industry, facilitating further innovation and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chembk.com [chembk.com]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Chloro(diisopropylamino)methoxyphosphine as a
 phosphine ligand in organometallic chemistry.]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b017263#chloro-diisopropylaminomethoxyphosphine-as-a-phosphine-ligand-in-organometallic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com